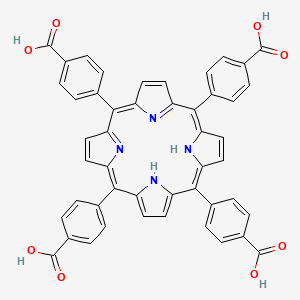
Tetrakis(4-carboxyphenyl)porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-carboxyphenyl)porphine is a porphyrin derivative known for its extensive applications in various scientific fields. Porphyrins are a group of organic compounds, characterized by a large conjugated ring system, which play a crucial role in biological processes such as oxygen transport and photosynthesis. This compound, with its four carboxyphenyl groups, is particularly noted for its photophysical properties and its potential as a photosensitizer in photodynamic therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-carboxyphenyl)porphine typically involves the reaction of pyrrole with 4-carboxybenzaldehyde in the presence of a suitable acid catalyst. One common method includes heating a mixture of pyrrole and 4-carboxybenzaldehyde in propionic acid under reflux conditions for about 30 minutes. The resulting product is then purified through filtration and washing with potassium hydroxide and hydrochloric acid solutions to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
化学反応の分析
Types of Reactions
Tetrakis(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: The carboxyphenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a variety of functionalized porphyrins with different properties .
科学的研究の応用
Tetrakis(4-carboxyphenyl)porphine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Its photophysical properties make it useful in studying biological processes such as electron transfer and photosynthesis.
作用機序
The mechanism by which Tetrakis(4-carboxyphenyl)porphine exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to cell death through oxidative stress .
類似化合物との比較
Tetrakis(4-carboxyphenyl)porphine is unique due to its four carboxyphenyl groups, which enhance its solubility and photophysical properties. Similar compounds include:
Tetrakis(4-methoxyphenyl)porphine: Differing by the presence of methoxy groups, which affect its electronic properties.
Tetrakis(4-nitrophenyl)porphine: The nitro groups introduce electron-withdrawing effects, altering its reactivity.
Tetrakis(4-aminophenyl)porphine: Amino groups provide sites for further functionalization and can affect the compound’s biological activity.
These comparisons highlight the versatility of porphyrin derivatives and the specific advantages of this compound in various applications.
特性
IUPAC Name |
4-[10,15,20-tris(4-carboxyphenyl)-21,24-dihydroporphyrin-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49-50H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZAZLNDSFWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
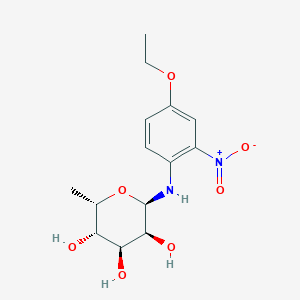
![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
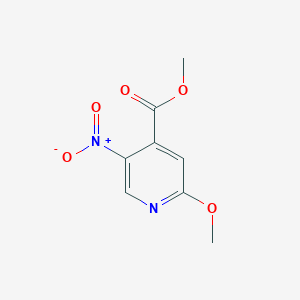
![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)
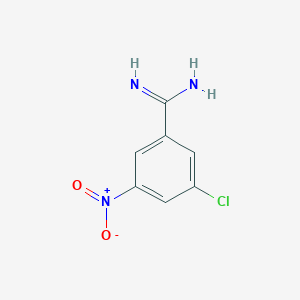
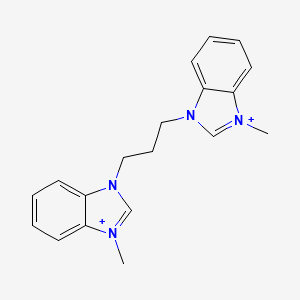

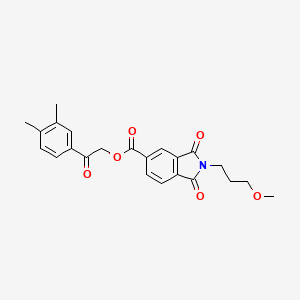
![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)
